molecular formula C15H18F3NO5 B14199065 Methyl 3-piperidin-4-yloxybenzoate;2,2,2-trifluoroacetic acid CAS No. 917903-70-9

Methyl 3-piperidin-4-yloxybenzoate;2,2,2-trifluoroacetic acid

Cat. No.: B14199065
CAS No.: 917903-70-9
M. Wt: 349.30 g/mol
InChI Key: VTRAHWOHVHMLAN-UHFFFAOYSA-N
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Description

Methyl 3-piperidin-4-yloxybenzoate;2,2,2-trifluoroacetic acid is a chemical compound that combines the structural features of a benzoate ester and a piperidine derivative with trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-piperidin-4-yloxybenzoate;2,2,2-trifluoroacetic acid typically involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form methyl 3-hydroxybenzoate. This intermediate is then reacted with 4-piperidinol under basic conditions to yield Methyl 3-piperidin-4-yloxybenzoate. Finally, the compound is treated with trifluoroacetic acid to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-piperidin-4-yloxybenzoate;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-piperidin-4-yloxybenzoate;2,2,2-trifluoroacetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-piperidin-4-yloxybenzoate;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The piperidine moiety can bind to specific sites on proteins, altering their activity and leading to various biological effects. The trifluoroacetic acid component may enhance the compound’s stability and solubility, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-piperidin-4-yloxybenzoate: Lacks the trifluoroacetic acid component.

    Methyl 3-hydroxybenzoate: Lacks both the piperidine and trifluoroacetic acid components.

    4-Piperidinol: Contains the piperidine moiety but lacks the benzoate ester and trifluoroacetic acid components.

Uniqueness

Methyl 3-piperidin-4-yloxybenzoate;2,2,2-trifluoroacetic acid is unique due to the combination of its structural features, which confer specific chemical properties and potential applications. The presence of the trifluoroacetic acid component enhances its stability and solubility, making it more versatile in various research and industrial applications.

Properties

CAS No.

917903-70-9

Molecular Formula

C15H18F3NO5

Molecular Weight

349.30 g/mol

IUPAC Name

methyl 3-piperidin-4-yloxybenzoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C13H17NO3.C2HF3O2/c1-16-13(15)10-3-2-4-12(9-10)17-11-5-7-14-8-6-11;3-2(4,5)1(6)7/h2-4,9,11,14H,5-8H2,1H3;(H,6,7)

InChI Key

VTRAHWOHVHMLAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2CCNCC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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